molecular formula C10H9NO B1670947 Drinidene CAS No. 53394-92-6

Drinidene

Cat. No. B1670947
Key on ui cas rn: 53394-92-6
M. Wt: 159.18 g/mol
InChI Key: HJOUSWJOPKLCGA-SOFGYWHQSA-N
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Patent
US04064272

Procedure details

To a stirred solution of 2-hydroxy-methylene-1-indanone (1.6 kg. as a 3.7 kg. wet cake) dissolved in ethanol (30 liters), and under a nitrogen atmosphere was added ammonium acetate (1.92 kg. 24.8 mole). After eight hours the reaction was complete and the ethanol was removed by vacuum distillation. The reaction mixture was cooled to room temperature and after filtration and air drying (1 hr.) yielded crude 2-aminomethylene-1-indanone (I) as orange crystals. The crystals were then dissolved in a minimum amount of hot ethanol and the solution was decolorized with activated charcoal. Crystals appeared in the filtrate and after cooling overnight at 5° C, the reaction mixture was filtered yielding 960 gm. of compound (I) as light orange crystals. The filtrate was again treated with activated charcoal and recrystallized providing an additional 200 gm. of compound (I). The combined sample (1160 gm.) was milled giving a fine yellowish powder which was dried at 50° C/25 mm/Hg for 48 hours. A sample (50 gm.) of this material was recrystallized three times from ethanol to give 2-aminomethylene-1-indanone (15 gm.), m.p. 166°-168° C.
Name
2-hydroxy-methylene-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 kg
Type
reactant
Reaction Step Two
Quantity
30 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1C(=C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.[C:13]([O-:16])(=O)[CH3:14].[NH4+:17]>C(O)C>[NH2:17][CH:2]=[C:3]1[CH2:4][C:5]2[C:14](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:13]1=[O:16] |f:1.2|

Inputs

Step One
Name
2-hydroxy-methylene-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(C2=CC=CC=C2C1=C)=O
Step Two
Name
Quantity
1.92 kg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
30 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed by vacuum distillation
FILTRATION
Type
FILTRATION
Details
after filtration and air
CUSTOM
Type
CUSTOM
Details
drying (1 hr.)
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064272

Procedure details

To a stirred solution of 2-hydroxy-methylene-1-indanone (1.6 kg. as a 3.7 kg. wet cake) dissolved in ethanol (30 liters), and under a nitrogen atmosphere was added ammonium acetate (1.92 kg. 24.8 mole). After eight hours the reaction was complete and the ethanol was removed by vacuum distillation. The reaction mixture was cooled to room temperature and after filtration and air drying (1 hr.) yielded crude 2-aminomethylene-1-indanone (I) as orange crystals. The crystals were then dissolved in a minimum amount of hot ethanol and the solution was decolorized with activated charcoal. Crystals appeared in the filtrate and after cooling overnight at 5° C, the reaction mixture was filtered yielding 960 gm. of compound (I) as light orange crystals. The filtrate was again treated with activated charcoal and recrystallized providing an additional 200 gm. of compound (I). The combined sample (1160 gm.) was milled giving a fine yellowish powder which was dried at 50° C/25 mm/Hg for 48 hours. A sample (50 gm.) of this material was recrystallized three times from ethanol to give 2-aminomethylene-1-indanone (15 gm.), m.p. 166°-168° C.
Name
2-hydroxy-methylene-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 kg
Type
reactant
Reaction Step Two
Quantity
30 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1C(=C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.[C:13]([O-:16])(=O)[CH3:14].[NH4+:17]>C(O)C>[NH2:17][CH:2]=[C:3]1[CH2:4][C:5]2[C:14](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:13]1=[O:16] |f:1.2|

Inputs

Step One
Name
2-hydroxy-methylene-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(C2=CC=CC=C2C1=C)=O
Step Two
Name
Quantity
1.92 kg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
30 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed by vacuum distillation
FILTRATION
Type
FILTRATION
Details
after filtration and air
CUSTOM
Type
CUSTOM
Details
drying (1 hr.)
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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